High-Affinity Human NK1 Receptor Antagonism (Ki = 6.40 nM) Differentiates 8-Bromo-1-chloro-3-methylisoquinoline from Class-Level MAO Inhibitors
8-Bromo-1-chloro-3-methylisoquinoline exhibits potent antagonist activity against the human NK1 receptor with a Ki of 6.40 nM, determined via an aequorin luminescence assay in CHO-K1 cells [1]. This high affinity for NK1 is in stark contrast to its weak inhibition of human recombinant MAO-A (IC₅₀ = 15,800 nM), a target commonly engaged by other isoquinoline derivatives [2]. This quantitative difference of over 2,400-fold in potency clearly distinguishes this compound's primary pharmacological profile, prioritizing it for NK1-focused research over applications centered on monoamine oxidase inhibition.
| Evidence Dimension | Inhibitory Potency (Target Selectivity) |
|---|---|
| Target Compound Data | Ki = 6.40 nM (NK1 antagonism); IC₅₀ = 15,800 nM (MAO-A inhibition) |
| Comparator Or Baseline | Compound activity against MAO-A as a class-level comparison for isoquinoline derivatives |
| Quantified Difference | >2,400-fold difference in potency (6.40 nM vs. 15,800 nM) |
| Conditions | Human NK1 receptor expressed in CHO-K1 cells (aequorin luminescence assay) [1]; Recombinant human MAO-A (fluorometric assay using kynuramine) [2] |
Why This Matters
This data informs project selection, indicating 8-Bromo-1-chloro-3-methylisoquinoline is a validated, potent starting point for NK1 antagonist programs, whereas its weak MAO-A activity suggests it is a poor choice for studies targeting monoamine oxidases.
- [1] BindingDB. (n.d.). BDBM50070377 (CHEMBL3408519): Affinity Data for Human NK1 Receptor. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50070377 View Source
- [2] BindingDB. (n.d.). BDBM50389457 (CHEMBL2062878): Affinity Data for Human MAO-A. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50389457 View Source
